molecular formula C13H9F3N2OS B069964 4-[5-(Trifluoromethyl)pyrid-2-yloxy]thiobenzamide CAS No. 175277-02-8

4-[5-(Trifluoromethyl)pyrid-2-yloxy]thiobenzamide

Cat. No. B069964
M. Wt: 298.29 g/mol
InChI Key: FGJWEIQVLMFFOC-UHFFFAOYSA-N
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Description

The compound "4-[5-(Trifluoromethyl)pyrid-2-yloxy]thiobenzamide" likely exhibits significant biochemical activity due to the presence of a trifluoromethyl group and a thiobenzamide moiety. These functional groups are known to impart unique physical, chemical, and biological properties to molecules, making them of interest in materials science, pharmaceuticals, and organic synthesis.

Synthesis Analysis

Synthetic approaches for similar compounds involve multi-step reactions, starting from commercially available precursors. For example, compounds with thiadiazole and thiourea moieties have been synthesized through condensation reactions, cyclization, and substitution reactions under controlled conditions to achieve high purity and yield (Song et al., 2008).

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as X-ray crystallography, NMR (nuclear magnetic resonance), MS (mass spectrometry), and IR (infrared spectroscopy). These methods provide detailed information on the crystal packing, molecular geometry, and intermolecular interactions, which are critical for understanding the chemical behavior and reactivity of the compound (Mu et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of compounds containing trifluoromethyl and thiobenzamide groups can be influenced by the presence of these groups. For instance, the trifluoromethyl group is known for its electron-withdrawing properties, which can affect the molecule's reactivity towards nucleophilic substitutions or electrophilic additions. Thiobenzamide moieties, on the other hand, might undergo various transformations, including cyclization reactions and interactions with nucleophiles (Da-ting et al., 2013).

Scientific Research Applications

  • Reactions of N-thiobenzoyl-α-amino-acids and Related N-substituted Thiobenzamides with Trifluoroacetic Anhydride : This study explores the formation of 5-(2'-Benzamidoacyloxy)thiazoles through the reaction of N-thiobenzoyl-α-amino-acids with trifluoroacetic anhydride, demonstrating applications in organic synthesis (Barrett, 1978).

  • Substituent Effects on the Hepatotoxicity of Thiobenzamide Derivatives in the Rat : This paper investigates the impact of substituents on thiobenzamide's hepatotoxicity, indicating its relevance in toxicology and drug safety studies (Hanzlik, Vyas, & Traiger, 1978).

  • Synthesis, Crystal Structure and Bioactivities of N-(2,6-Difluorobenzoyl)-N'-[5-(Pyrid-4-yl)-1,3,4-Thiadiazol-2-yl]Urea : This research focuses on the synthesis and characterization of a compound structurally similar to 4-[5-(Trifluoromethyl)pyrid-2-yloxy]thiobenzamide, with findings on its fungicidal activities, relevant in the field of agricultural chemistry (Song, Tan, & Wang, 2008).

  • 1,1'-(Pyridine-2,6-diyl)bis(3-benzyl-2,3-dihydro-1H-imidazol-2-ylidene), a New Multidentate N-heterocyclic Biscarbene and Its Silver(I) Complex Derivative : This paper presents the synthesis of a complex compound that can be related to the study of coordination chemistry and potential applications in catalysis (Caballero et al., 2001).

  • Synthesis of Some New 1,2,4-Triazoles Starting from Isonicotinic Acid Hydrazide and Evaluation of Their Antimicrobial Activities : This study delves into the synthesis and antimicrobial activities of compounds related to thiobenzamide, highlighting its relevance in the development of new antimicrobial agents (Bayrak et al., 2009).

properties

IUPAC Name

4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzenecarbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3N2OS/c14-13(15,16)9-3-6-11(18-7-9)19-10-4-1-8(2-5-10)12(17)20/h1-7H,(H2,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGJWEIQVLMFFOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=S)N)OC2=NC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20380654
Record name 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzene-1-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[5-(Trifluoromethyl)pyrid-2-yloxy]thiobenzamide

CAS RN

175277-02-8
Record name 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzene-1-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 175277-02-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
CT Okolo, MA Ali, M Newman, SA Chambers, J Whitt… - ACS …, 2018 - ACS Publications
A cascade reaction of thioamides with 6β-bromoandrostenedione in hexafluoroisopropanol formed substituted thiazolo-androstenones. This is a simple and mild protocol to synthesize …
Number of citations: 9 pubs.acs.org

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